N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Description
N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a heterocyclic organic compound with the molecular formula C₆H₁₁N₃O and a molar mass of 141.17 g/mol . Structurally, it consists of a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and an ethylamine side chain attached via a methylene bridge. This compound is primarily utilized as a pharmaceutical intermediate, playing a role in modifying molecular structures in drug development, such as anticancer agents . It exists as a colorless liquid or solid with a melting point of 40–45°C and a boiling point of 240–245°C, exhibiting solubility in most organic solvents .
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-7-4-6-9-8-5(2)10-6/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNTVYHOUDUBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649165 | |
| Record name | N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-30-3 | |
| Record name | N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Acylhydrazides: One common method involves the cyclization of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification.
Oxidative Cleavage: Another method involves the oxidative cleavage of Csp3-H bonds in hydrazides with methyl ketones, using potassium carbonate as a base.
Photoredox-Mediated Cascade Cyclization: This method uses an organo acridinium photocatalyst and a cobaloxime catalyst to achieve oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Iodine, potassium carbonate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the compound, often with hydrogen added to the nitrogen atoms.
Substitution: Substituted oxadiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antibacterial and Antifungal Agents: Compounds containing the oxadiazole ring have shown significant antibacterial and antifungal activities.
Anticancer Agents: Some derivatives have been investigated for their potential anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This mimicry can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Conversely, aromatic substituents like 4-tolyl (1-[5-(4-Tolyl)-...methanamine) introduce π-π stacking interactions, relevant to antifungal activity .
- Salt Forms : Hydrochloride salts (e.g., 1-(5-Methyl-...) hydrochloride ) improve aqueous solubility but may face formulation challenges, as indicated by discontinued commercial availability .
Antifungal Activity
The 5-methyl group in the target compound may similarly enhance enzyme binding compared to bulkier substituents.
Drug Development Potential
The compound’s role as a linker in anticancer agents (e.g., Example 428 ) highlights its utility in modifying pharmacokinetic profiles . Analogues with aromatic groups (e.g., 4-tolyl) show improved bioactivity due to increased hydrophobic interactions .
Biological Activity
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a five-membered oxadiazole ring, which is known for its unique bioisosteric properties. The synthesis typically involves the cyclization of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with ethanamine under dehydrating conditions such as phosphorus oxychloride or thionyl chloride.
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 5-methyl-1,3,4-oxadiazole-2-carboxylic acid | Reflux with dehydrating agent |
| 2 | Ethanamine | Reaction under reflux |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes related to inflammation and cancer cell proliferation. The oxadiazole ring can mimic functional groups like carboxylic acids in biological systems, enhancing its reactivity with biological targets .
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities:
Antimicrobial Activity
This compound has shown significant antibacterial and antifungal properties. Studies have demonstrated its efficacy against various microbial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been explored for its anticancer potential. In vitro studies have reported cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values : Various derivatives exhibit IC50 values ranging from 1.143 µM to over 90 µM against different cancer types .
Anti-inflammatory Effects
Research has indicated that derivatives of this compound possess anti-inflammatory properties comparable to established anti-inflammatory drugs like Indomethacin. In animal models, these compounds significantly reduced edema induced by formalin .
Case Studies and Research Findings
-
Cytotoxicity Against Tumor Cell Lines : A study evaluated the cytotoxic effects of N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The results indicated selective cytotoxicity with varying degrees of effectiveness across different concentrations .
Cell Line IC50 (µM) HeLa 15.0 CaCo-2 20.5 - Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Penicillium and Trichophyton species. The compound demonstrated moderate activity with potential applications in developing new antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
